CB₁ Cannabinoid Receptor Binding Affinity: Linvanil vs. Arvanil
Linvanil exhibits substantially lower CB₁ receptor affinity than arvanil, its C20:4 n-6 counterpart, quantified as a 6.5- to 13.6-fold reduction in binding potency. This reduced CB₁ engagement is a defining feature for users who require AMT inhibition with minimized cannabinoid receptor cross-talk [1].
| Evidence Dimension | CB₁ cannabinoid receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Kᵢ = 3.4 μM |
| Comparator Or Baseline | Arvanil (C20:4 n-6 N-AVAM): Kᵢ = 0.25–0.52 μM |
| Quantified Difference | Linvanil Kᵢ is 6.5–13.6-fold higher (weaker affinity) than arvanil Kᵢ |
| Conditions | Displacement of [³H]SR141716A from rat brain membrane CB₁ receptors; Melck et al. 1999 |
Why This Matters
For experiments where CB₁ receptor activation is a confounding variable (e.g., endocannabinoid transport studies, in vivo behavioral assays), linvanil's ~10-fold lower CB₁ occupancy at equivalent AMT-inhibitory concentrations offers a cleaner pharmacological window than arvanil.
- [1] Melck D, Bisogno T, De Petrocellis L, Chuang H, Julius D, Bifulco M, Di Marzo V. Unsaturated long-chain N-acyl-vanillyl-amides (N-AVAMs): vanilloid receptor ligands that inhibit anandamide-facilitated transport and bind to CB1 cannabinoid receptors. Biochem Biophys Res Commun. 1999;262(1):275-284. PMID: 10448105. View Source
